Benzyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate
Description
Benzyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative characterized by a five-membered saturated ring system. Key structural features include:
- Geminal difluoro substituents at the 4,4-positions, which increase lipophilicity and metabolic stability.
- Methyl group at the 3-position, introducing steric hindrance that may influence conformational flexibility and intermolecular interactions.
- Benzyl ester at the 1-position, a common protecting group that modulates solubility and reactivity.
This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties. Fluorinated pyrrolidines are frequently explored as bioisosteres for peptide bonds or as rigid scaffolds in drug design .
Properties
Molecular Formula |
C13H16F2N2O2 |
|---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
benzyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H16F2N2O2/c1-12(16)8-17(9-13(12,14)15)11(18)19-7-10-5-3-2-4-6-10/h2-6H,7-9,16H2,1H3 |
InChI Key |
FFJJTWDJCFWCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of benzylated derivatives.
Scientific Research Applications
Benzyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a potent modulator of biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs (Table 1) share the benzyl-pyrrolidine/piperidine core but differ in substituents, stereochemistry, and ring size. These variations significantly impact physicochemical and biological properties.
Table 1: Structural Analogs and Key Differences
| CAS No. | Compound Name | Structural Differences vs. Target Compound | Similarity Score |
|---|---|---|---|
| 1638761-26-8 | Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate | - OH at 4-position; difluoro at 3,3 (vs. 4,4) | 0.88 |
| 1226495-16-4 | Benzyl 4,4-difluoropiperidine-1-carboxylate | - Piperidine (6-membered) ring; lacks amino/methyl groups | 0.92 |
| 790658-58-1 | (3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylate | - Difluoro at 3,4 (cis); lacks amino/methyl groups | 0.92 |
| 682359-79-1 | (3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylate hydrochloride | - Hydrochloride salt; stereochemistry as above | 0.90 |
| 174073-95-1 | Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate | - Hydroxymethyl at 4-position; difluoro at 3,3 | 0.88 |
Key Comparative Insights:
a. Substituent Effects
- Amino vs. Hydroxyl/Hydroxymethyl (CAS 1638761-26-8, 174073-95-1): The amino group in the target compound increases basicity (pKa ~8–10) compared to hydroxyl analogs (pKa ~10–12). This affects solubility and binding to acidic biological targets (e.g., enzymes) .
- Geminal Difluoro Positioning (4,4 vs.
b. Ring Size (Pyrrolidine vs. Piperidine; CAS 1226495-16-4)
- The piperidine analog (6-membered ring) offers greater conformational flexibility but reduced ring strain compared to pyrrolidine. Piperidine derivatives often exhibit different pharmacokinetic profiles due to altered metabolic pathways .
c. Stereochemistry (CAS 790658-58-1, 682359-79-1)
- The (3R,4R)-stereochemistry in analogs introduces axial chirality, which can lead to distinct binding affinities in enantioselective biological systems. The target compound’s stereochemistry (if specified) would require validation via techniques like X-ray crystallography (e.g., SHELX programs ) or NMR.
d. Salt Forms (CAS 682359-79-1)
- Hydrochloride salts improve aqueous solubility but may reduce membrane permeability compared to free bases. The target compound’s benzyl ester group already confers moderate lipophilicity, which could be further tuned by salt formation .
Biological Activity
Benzyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate (CAS No. 1785622-50-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16F2N2O2
- Molar Mass : 270.28 g/mol
- Structure : The compound features a pyrrolidine ring with difluoro and amino substituents, which are crucial for its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in various cellular processes. For instance, studies have shown that modifications to the pyrrolidine structure can enhance binding affinity to target proteins, such as E3 ligases involved in the ubiquitin-proteasome system .
Biological Activity
-
Inhibition of Ubiquitin E3 Ligases :
- The compound has been evaluated for its ability to inhibit VHL (von Hippel-Lindau) ligases, which play a crucial role in regulating hypoxia-inducible factor (HIF) pathways. In vitro studies demonstrated that certain derivatives exhibited dissociation constants lower than 40 nM, indicating strong binding affinity .
- Cellular Potency :
Table 1: Summary of Biological Activity Studies
| Study | Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|---|
| VHL Inhibitor | HIF-1α | <40 | Strong binding affinity observed. | |
| DASB Analog | Serotonin Transporter | Not specified | Excellent in vitro properties. |
Synthesis and Variants
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups at the pyrrolidine core. Structural variations can significantly impact biological activity, making it essential for ongoing research to explore these modifications systematically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
